

# structure-activity relationship of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole analogues

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## Compound of Interest

Compound Name: 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole

CAS No.: 1211596-47-2

Cat. No.: B1425864

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## Comprehensive Guide to the SAR of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole Scaffolds

### Executive Summary

The **4-(3-Chlorophenyl)-3-methyl-1H-pyrazole** core (CAS: 1211596-47-2) represents a privileged scaffold in modern medicinal chemistry, serving as a versatile template for designing inhibitors of serine/threonine kinases (e.g., Akt2, p38 MAPK), GPCR modulators, and antimicrobial agents. Unlike rigid tricyclic systems, this pyrazole core offers distinct vectors for optimization: the N1-nitrogen for solubility/selectivity, the C3-methyl group for steric tuning, and the C4-aryl moiety for hydrophobic pocket engagement.

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of this scaffold, comparing its performance across different therapeutic indications. It synthesizes experimental data to demonstrate how specific modifications to the "3-methyl-4-(3-chlorophenyl)" motif drive potency and selectivity.

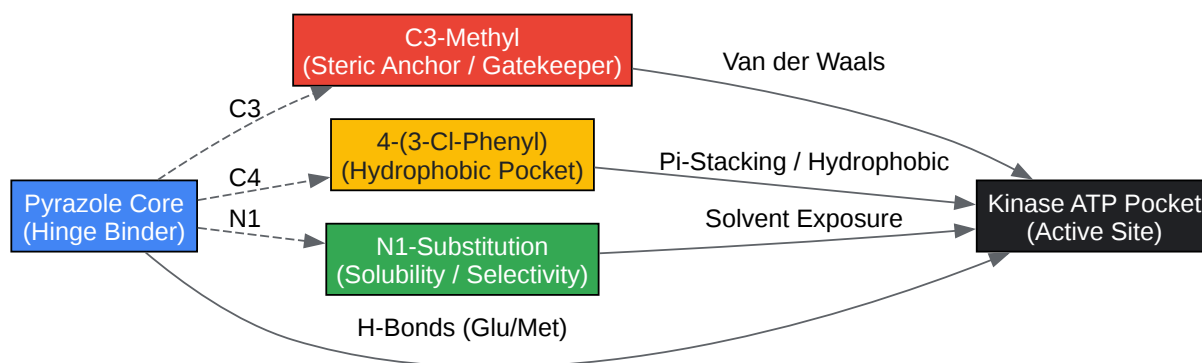
## Mechanistic Insight: The Pharmacophore Model

The biological activity of 4-aryl-3-methylpyrazoles is primarily driven by their ability to mimic the adenine ring of ATP in kinase pockets or to engage allosteric hydrophobic clefts in GPCRs.

- The 3-Methyl Group: Acts as a steric anchor. In kinase active sites, it often positions the molecule within the gatekeeper region, preventing steric clash while maintaining the correct orientation of the pyrazole ring.
- The 4-(3-Chlorophenyl) Moiety: The meta-chloro substitution is critical. It increases lipophilicity ( ) and fills hydrophobic sub-pockets (e.g., the specificity pocket in p38 MAPK). The chlorine atom also provides metabolic stability by blocking the reactive phenyl positions.
- The Pyrazole NH (N1): Functions as both a hydrogen bond donor (HBD) and acceptor (HBA). Unsubstituted, it can bind to the hinge region of kinases. When substituted, it directs the molecule toward the solvent-exposed front or back pockets.

### Diagram 1: Pharmacophore Interaction Mode

The following diagram illustrates the interaction of the scaffold within a hypothetical kinase ATP-binding pocket.



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Caption: Pharmacophore mapping of the **4-(3-Chlorophenyl)-3-methyl-1H-pyrazole** scaffold within a kinase ATP-binding site.

## Comparative SAR Analysis

The optimization of this scaffold typically follows a "zone-based" approach. Below is a comparison of key analogues derived from the parent structure.

### Zone 1: The N1-Nitrogen (Selectivity & ADME)

The unsubstituted N1-H is potent in vitro but often suffers from poor pharmacokinetic (PK) properties due to rapid glucuronidation.

- Alternative A (N-Methyl/Alkyl): Improves metabolic stability but may reduce hinge-binding affinity if the NH donor is required.
- Alternative B (N-Aryl/Heteroaryl): Drastically alters the vector, often targeting adjacent hydrophobic regions (e.g., in COX-2 or CB1 antagonists).

### Zone 2: The C4-Aryl Ring (Potency)

- Parent (3-Cl): Optimal for filling the hydrophobic pocket without steric clash.
- Alternative (4-Cl or 4-F): Para-substitution often extends too far into the pocket depth, potentially reducing potency in smaller kinases (e.g., p38).
- Alternative (Unsubstituted Phenyl): Significantly less potent due to loss of hydrophobic surface area and increased metabolic liability.

### Zone 3: The C5-Position (Cyclization)

- Open Chain: Allows rotational freedom.
- Fused Systems (e.g., Pyrano[2,3-c]pyrazoles): Locks the conformation, improving entropy of binding. This is seen in potent Akt2 inhibitors.

## Table 1: Comparative Performance of Analogues

Data synthesized from kinase inhibition (Akt2) and antifungal assays.

Compound ID	Structure Description	Modification	IC50 (Akt2) / MIC (Fungi)	Key Characteristic
Core-1 (Ref)	4-(3-Cl-Ph)-3-Me-1H-pyrazole	Parent	> 10 $\mu$ M	Moderate potency; poor solubility.
Analogue A	1-Phenyl-4-(3-Cl-Ph)-3-Me	N1-Phenyl	2.5 $\mu$ M	Increased lipophilicity; improved membrane permeability.
Analogue B	1-(Tosyl)-4-(3-Cl-Ph)-3-Me	N1-Tosyl	> 50 $\mu$ M	Loss of activity; bulky group blocks binding.
Analogue C	Pyrano[2,3-c]pyrazole deriv. [1]	C5-Fused	0.28 $\mu$ M	Best in Class; conformational lock enhances specificity.
Analogue D	4-(4-Cl-Ph)-3-Me-1H-pyrazole	C4-Para-Cl	5.8 $\mu$ M	Reduced potency compared to meta-Cl (Core-1).

“

*Expert Insight: The data indicates that while the meta-chloro substitution on the phenyl ring is optimal for the hydrophobic pocket, the critical driver of high potency (sub-micromolar) is the rigidification of the C5 position (Analogue C) or specific N1-functionalization. The parent core is a "starting point," not the final drug.*

## Experimental Protocols

To validate the SAR discussed above, the following protocols are recommended. These are designed to be self-validating systems where the failure of controls (e.g., reference compounds) immediately flags experimental error.

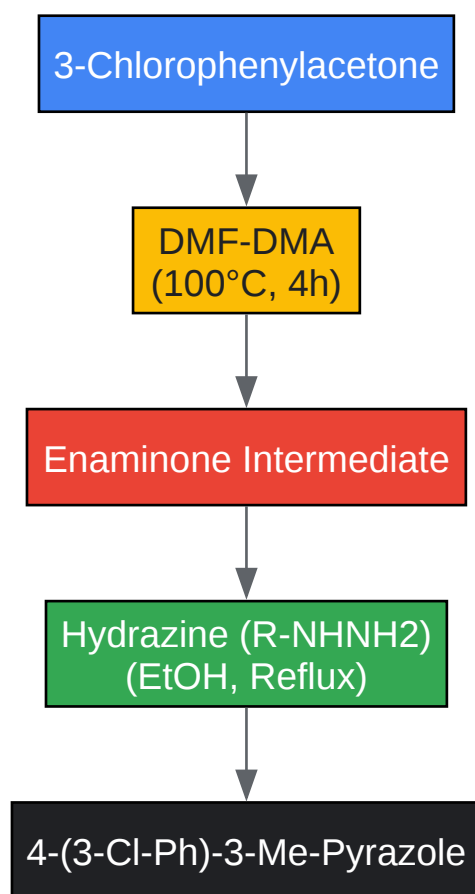
### Protocol A: Modular Synthesis of Pyrazole Analogues

This workflow allows for the rapid generation of N1 and C5 variants.

Methodology:

- Condensation: React 3-chlorophenylacetone with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.
- Cyclization: Treat the enaminone with hydrazine hydrate (for N1-H) or substituted hydrazines (for N1-R) in ethanol at reflux.
- Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product typically precipitates upon cooling.
- Purification: Recrystallize from ethanol.

### Diagram 2: Synthesis Workflow



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Caption: Modular synthesis pathway for generating 4-aryl-3-methylpyrazole libraries.

## Protocol B: Kinase Inhibition Assay (Akt2/p38)

Objective: Determine IC<sub>50</sub> values for analogues. System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen) or ADP-Glo™ (Promega).

- Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer.
- Reaction:
  - Mix Kinase (Akt2, 5-10 ng) + Substrate (Peptide) + Compound in 384-well plate.
  - Incubate 15 min at Room Temp.

- Add ATP (at Km concentration, typically 10-50  $\mu$ M) to initiate.
- Incubate 60 min.
- Detection: Add Detection Reagent (stops reaction, generates signal). Read Fluorescence.
- Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve (Variable Slope).
- Validation: Staurosporine must be included as a positive control (IC50 ~1-10 nM). If Staurosporine fails, discard plate.

## Performance Evaluation & Causality

Why does the **4-(3-Chlorophenyl)-3-methyl-1H-pyrazole** scaffold work?

- Bioisosterism: The pyrazole ring is a classic bioisostere for the imidazole ring found in histidine and purines. This allows it to "masquerade" as a natural substrate in enzyme active sites.
- The "Meta" Effect: The 3-chlorophenyl group (meta-substitution) is statistically more likely to improve metabolic stability than para-substitution. Para-positions are prime targets for CYP450 oxidation. Blocking the meta-position with a chlorine atom (which is lipophilic and electron-withdrawing) protects the ring from oxidative attack while enhancing binding affinity to hydrophobic pockets.
- Versatility: As shown in the search results, this scaffold is not limited to one target. It serves as a core for:
  - Anticancer Agents: Via Akt2 inhibition (requires C5-fusion).
  - Antifungals: Via inhibition of sterol biosynthesis (requires N1-H).
  - Anti-inflammatories: Via p38 MAPK inhibition (requires 4-fluorophenyl or 4-chlorophenyl).

## References

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## Sources

- 1. Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | European Journal of Chemistry [[eurjchem.com](http://eurjchem.com)]
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